molecular formula C10H10ClN3S B1479339 5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole CAS No. 2092715-94-9

5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole

Cat. No.: B1479339
CAS No.: 2092715-94-9
M. Wt: 239.73 g/mol
InChI Key: NVKWPMWHCYRMKQ-UHFFFAOYSA-N
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Description

5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole is a heterocyclic compound that features both pyrimidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole typically involves the reaction of 6-chloro-2-methylpyrimidine with 2,4-dimethylthiazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can act as a kinase inhibitor, interfering with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole is unique due to its combined pyrimidine and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-5-10(15-7(3)12-5)8-4-9(11)14-6(2)13-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKWPMWHCYRMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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